(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide
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Description
(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H14N2O2S2 and its molecular weight is 354.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives interact with various biological targets to exert their effects . The interaction with these targets leads to changes in cellular processes, which result in the observed pharmacological effects.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects . These effects can include the inhibition of certain enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Result of Action
Based on the known pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Biological Activity
(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions involving the preparation of the thiophene ring and the introduction of phenyl and acrylamido groups. The synthesis typically requires specific catalysts and controlled conditions to achieve high yields and purity.
Anticancer Activity
Recent studies indicate that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to act as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent. Research has demonstrated that these derivatives can inhibit the proliferation of cancer cell lines such as Hep3B with IC50 values ranging from 5.46 µM to 12.58 µM .
Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
2b | Hep3B | 5.46 |
2e | Hep3B | 12.58 |
The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule formation, which is crucial for cancer cell division . Molecular docking studies further support these findings by illustrating favorable interactions between these compounds and tubulin.
Antibacterial Activity
The antibacterial potential of thiophene derivatives has also been investigated. Some synthesized compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition rates ranging from 40% to 86% against Staphylococcus aureus and Bacillus subtilis, indicating their effectiveness as antibacterial agents .
Table 2: Antibacterial Activity of Thiophene Derivatives
Compound | Bacteria | Inhibition (%) |
---|---|---|
7a | Staphylococcus aureus | 86 |
7b | Bacillus subtilis | 78 |
The presence of specific functional groups in these compounds enhances their hydrophilicity and antibacterial efficacy.
Anti-inflammatory Activity
Thiophene-based compounds have also been reported to exhibit anti-inflammatory properties by inhibiting enzymes such as COX and LOX. For instance, one derivative demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, which is involved in inflammatory processes .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Tubulin Binding : Similar compounds disrupt microtubule dynamics by binding to tubulin, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing inflammation.
- Antibacterial Mechanism : The structural characteristics allow for disruption of bacterial cell wall synthesis or function.
Case Studies
Several studies have explored the biological activity of thiophene derivatives:
- Anticancer Study : A series of thiophene carboxamide derivatives were synthesized and tested against Hep3B cells, revealing promising anticancer activity comparable to CA-4 .
- Antibacterial Evaluation : A set of thiophene derivatives was assessed for antibacterial activity against multiple bacterial strains, showing significant inhibition rates that suggest their potential use as antibiotics .
Properties
IUPAC Name |
5-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c19-17(22)14-11-15(12-5-2-1-3-6-12)24-18(14)20-16(21)9-8-13-7-4-10-23-13/h1-11H,(H2,19,22)(H,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYWKWROLFLHFJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.